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Compound of Interest

Compound Name: Nafimidone hydrochloride

Cat. No.: B1617997 Get Quote

Nafimidone Hydrochloride: A Technical
Overview
For Researchers, Scientists, and Drug Development Professionals

CAS Number: 70891-37-1 Molecular Formula: C₁₅H₁₃ClN₂O

Nafimidone hydrochloride is an imidazole-containing anticonvulsant agent. This technical

guide provides a comprehensive overview of its core pharmacological properties, including its

mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Core Data Summary
The following table summarizes the key quantitative data associated with the pharmacological

activity of Nafimidone hydrochloride.
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Parameter Value Context Reference

CAS Number 70891-37-1

Chemical Abstracts

Service registry

number.

[1][2]

Molecular Formula C₁₅H₁₃ClN₂O
Chemical formula of

the hydrochloride salt.
[1][2]

Molecular Weight 272.73 g/mol
Molar mass of the

hydrochloride salt.
[1]

Cytochrome P450

Binding
Ks = 7.00 mM

Binding affinity to rat

liver cytochrome

P450.

IC₅₀ Values (in vitro)

Concentration for 50%

inhibition of metabolic

pathways.

Carbamazepine

Epoxidation
2.95 x 10⁻⁷ M

Inhibition of a major

metabolic pathway of

carbamazepine.

Diazepam C₃-

Hydroxylation
1.00 x 10⁻⁶ M

Inhibition of a major

metabolic pathway of

diazepam.

Diazepam N₁-

Dealkylation
5.95 x 10⁻⁷ M

Inhibition of a major

metabolic pathway of

diazepam.

Inhibition Constant

(Ki)
~0.2 µM

For the metabolite,

reduced nafimidone,

on phenytoin p-

hydroxylation.

Anticonvulsant

Efficacy
In vivo studies in rats.

Effective Dose (i.p.) 25-50 mg/kg Significant reduction

in afterdischarge
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length and seizure

severity.

Time to Max Effect (25

mg/kg)
15-30 minutes

Peak anticonvulsant

effectiveness.

Clinical Efficacy

Pilot study in patients

with intractable partial

seizures.

Improvement in

Seizure Control
33-98%

Observed in 8 out of

12 patients.

Long-term

Improvement
53 to >99%

Sustained in 6 out of

10 patients in long-

term follow-up.

Mechanism of Action
The primary mechanism of action of Nafimidone hydrochloride as an anticonvulsant appears

to be indirect, stemming from its potent inhibition of the cytochrome P450 enzyme system. This

inhibition leads to a reduction in the metabolism of co-administered antiepileptic drugs, thereby

increasing their plasma concentrations and therapeutic effects. The imidazole moiety in

Nafimidone's structure is suggestive of its interference with cytochrome P450-mediated mixed-

function monooxygenase activities. Studies have shown that it is a potent inhibitor of the major

biotransformation pathways of key antiepileptic drugs like phenytoin and carbamazepine.

Specifically, it inhibits the p-hydroxylation of phenytoin and the epoxidation of carbamazepine.

The inhibition of phenytoin metabolism has been characterized as a "mixed type" inhibition.

While some derivatives of nafimidone have been investigated for their affinity to the GABA-A

receptor, this has not been established as a primary mechanism for nafimidone itself.
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Pharmacokinetic Interaction

Nafimidone
Hydrochloride

Cytochrome P450
Enzymes

Inhibits

Metabolism of AEDs

Mediates

Co-administered AEDs
(e.g., Phenytoin, Carbamazepine)

Increased Plasma
Concentration of AEDs

Enhanced
Anticonvulsant Effect
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Start

Kindled Amygdaloid
Seizure Model Rats

Administer Nafimidone HCl
(i.p., 3.1-120 mg/kg)

Induce Seizures
(Threshold & Suprathreshold)

Evaluate at Timed Intervals
(e.g., 30 min)

Collect Data:
- Afterdischarge Length

- Seizure Severity
- Seizure Threshold

Assess for Toxicity and
Spontaneous Seizures

End

Clinical Trial Workflow

Patient Selection:
Intractable Partial Seizures

4-Week Baseline:
Stabilize on existing AEDs,
monitor seizure frequency

2-Week In-Hospital Treatment:
Add Nafimidone HCl
(up to 600 mg/day)

8-Week Evaluation:
Weekly assessment of

seizure frequency and AEs

Long-term Follow-up:
Assess sustained efficacy

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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